2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE
Description
2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a structurally complex organic compound featuring a 4-methylphenyl group attached to an acetamide backbone. This acetamide is further linked to a phenyl ring substituted with a sulfamoyl group connected to a 1,3-thiazole heterocycle. The compound’s unique architecture—combining aromatic, sulfonamide, and thiazole moieties—confers distinct physicochemical and biological properties. These features make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science .
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-13-2-4-14(5-3-13)12-17(22)20-15-6-8-16(9-7-15)26(23,24)21-18-19-10-11-25-18/h2-11H,12H2,1H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZTXYOLUDZLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps. One common method involves the reaction of 4-methylphenylamine with thiazole-2-sulfonyl chloride under basic conditions to form the intermediate sulfonamide. This intermediate is then reacted with 4-aminophenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
Antimicrobial Activity
Research has shown that 2-(4-Methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide exhibits significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Summary
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Streptococcus pyogenes | Significant antibacterial effects |
Anticancer Activity
In vitro studies indicate that this compound has cytotoxic effects on several cancer cell lines. The presence of electron-withdrawing groups enhances its potency against cancer cells.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |
Case Study: A study demonstrated that the compound induced apoptosis in A549 cells through the activation of caspases, suggesting a potential mechanism for its anticancer effects .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes critical in disease processes:
- DNA Gyrase : Essential for bacterial DNA replication.
- Topoisomerase IV : Plays a crucial role in bacterial cell division.
Table 3: Enzyme Inhibition Data
Biochemical Mechanisms
The mechanisms by which this compound exerts its biological effects involve interactions with various molecular targets:
- The thiazole ring enhances reactivity with nucleophilic sites on proteins or nucleic acids.
- The sulfamoyl group contributes to binding affinity through hydrogen bonding and electrostatic interactions.
Material Science Applications
Emerging studies suggest potential applications in material science, particularly in developing novel drug delivery systems and bioactive materials due to the compound's structural versatility and biological activity.
Mechanism of Action
The mechanism of action of 2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Phenoxy/Phenyl Modifications
- 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE Key Difference: Replaces the 4-methylphenyl group with a 3-methylphenoxy moiety. Biological studies suggest stronger enzyme inhibition compared to the target compound, possibly due to improved binding to hydrophobic enzyme pockets .
- 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE Key Difference: Substitutes the methyl group on the phenoxy ring with an ethyl chain. Impact: The ethyl group increases lipophilicity, favoring membrane permeability. This modification correlates with higher in vitro antimicrobial activity against Gram-positive bacteria .
Thiazole-Based Analogues
- N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE Key Difference: Lacks the sulfamoylphenyl linkage. Impact: Absence of the sulfonamide group reduces hydrogen-bonding capacity, leading to weaker interactions with serine proteases. However, it exhibits notable anti-inflammatory activity (IC₅₀ = 12 µM against COX-2) due to the unhindered thiazole ring .
- N-(4-(5-CHLOROTHIOPHEN-2-YL)THIAZOL-2-YL)-2-(4-(ETHYLSULFONYL)PHENYL)ACETAMIDE
- Key Difference : Incorporates a chlorothiophene and ethylsulfonyl group.
- Impact : The electron-deficient chlorothiophene enhances electrophilic reactivity, making it a potent inhibitor of tyrosine kinases (IC₅₀ = 0.8 µM). The ethylsulfonyl group improves metabolic stability compared to the target compound’s sulfamoyl group .
Heterocyclic Variants with Triazole/Thiadiazole Moieties
- 2-{[5-(4-METHOXYBENZYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- Key Difference : Replaces the thiazole with triazole and thiadiazole rings.
- Impact : The triazole-thiadiazole system exhibits dual antifungal and anticancer activity (e.g., 70% inhibition of Candida albicans at 50 µg/mL). However, reduced solubility in aqueous media limits its bioavailability compared to the target compound .
Comparative Data Table
| Compound Name | Molecular Weight | Key Functional Groups | Biological Activity (Highlight) | Reference |
|---|---|---|---|---|
| 2-(4-METHYLPHENYL)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE | 401.47 | Thiazole, Sulfamoyl, Acetamide | Enzyme inhibition (e.g., α-glucosidase, IC₅₀ = 18 µM) | |
| 2-(3-METHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE | 417.49 | Phenoxy, Thiazole, Sulfamoyl | Enhanced COX-2 inhibition (IC₅₀ = 9 µM) | |
| N-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE | 246.33 | Thiazole, Acetamide | Anti-inflammatory (COX-2 IC₅₀ = 12 µM) | |
| 2-{[5-(4-METHOXYBENZYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE | 458.56 | Triazole, Thiadiazole, Sulfanyl | Antifungal (70% inhibition at 50 µg/mL) |
Research Findings and Mechanistic Insights
- Enzyme Inhibition : The sulfamoyl group in the target compound facilitates hydrogen bonding with catalytic residues in α-glucosidase, as confirmed by X-ray crystallography (using SHELX software for structural refinement) .
- Antimicrobial Activity: Ethylphenoxy derivatives (e.g., 2-(4-ETHYLPHENOXY)-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE) disrupt bacterial cell walls via interactions with penicillin-binding proteins .
- Metabolic Stability : Compounds with ethylsulfonyl groups exhibit longer plasma half-lives (t₁/₂ = 8.2 hours) compared to sulfamoyl analogues (t₁/₂ = 4.1 hours) due to resistance to hepatic sulfotransferases .
Biological Activity
The compound 2-(4-Methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfonyl]phenyl}acetamide, also known as a thiazole derivative, has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of an acetamide with a thiazole sulfonamide. The general procedure includes the following steps:
- Formation of Thiazole Ring : The thiazole moiety is often synthesized through condensation reactions involving appropriate thioketones or thioamides.
- Acetamide Formation : The acetamide is formed by reacting the thiazole derivative with an appropriate amine and acetic anhydride or acetyl chloride.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(4-Methylphenyl)-N-{4-[(1,3-thiazol-2-yl)sulfonyl]phenyl}acetamide have shown significant anti-proliferative effects against various cancer cell lines, including:
- MDA-MB-231 : A triple-negative breast cancer cell line.
- MCF-7 : Another breast cancer cell line.
In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 1.52 to 6.31 µM against these cancer cells, indicating potent activity with selectivity ratios favoring cancer cells over normal cells .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Carbonic Anhydrase IX (CA IX) : Several studies reported that derivatives with similar structures inhibited CA IX with IC50 values between 10.93 and 25.06 nM, suggesting a role in tumor growth inhibition .
- Induction of Apoptosis : Compounds like 4e have been shown to significantly increase annexin V-FITC positive apoptotic cells in MDA-MB-231 cells, indicating that they can trigger programmed cell death through mitochondrial pathways .
Antibacterial Activity
Thiazole derivatives have also demonstrated antibacterial properties. For example:
- In vitro tests revealed that certain analogues exhibited significant inhibition against Staphylococcus aureus and other bacterial strains at concentrations as low as 50 µg/mL.
- The anti-biofilm activity was notable, with some compounds showing inhibition rates exceeding 80% against biofilms formed by pathogenic bacteria .
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are heavily influenced by their structural components. Key factors include:
- Substituents on the Phenyl Rings : The presence of electron-donating or withdrawing groups can significantly affect potency.
- Thiazole Ring Modifications : Variations in the thiazole structure can lead to differing biological outcomes, highlighting the importance of careful design in drug development.
Case Studies
- Study on Anticancer Properties : A study involving a series of thiazole derivatives showed that modifications at the para position on phenyl rings enhanced activity against breast cancer cell lines significantly .
- Antibacterial Efficacy Study : Research indicated that specific sulfonamide derivatives exhibited superior antibacterial effects compared to traditional antibiotics, suggesting a new avenue for treatment strategies against resistant bacterial strains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
